N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
The compound N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide (hereafter referred to as Compound A) is a 1,2-dihydropyridine derivative featuring a carboxamide group at position 3, a 2-oxo moiety, and a benzyl substituent at position 1. The benzyl group is para-substituted with a trifluoromethyl (-CF₃) group, while the carboxamide nitrogen is linked to a 2-methylphenyl ring.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-5-2-3-7-18(14)25-19(27)17-6-4-12-26(20(17)28)13-15-8-10-16(11-9-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYYQXSXWMWTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H17F3N2O2
- Molecular Weight : 373.34 g/mol
- CAS Number : 478063-39-7
The presence of a trifluoromethyl group and a dihydropyridine moiety suggests potential interactions with various biological targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. The dihydropyridine scaffold is known for its ability to interfere with cellular signaling pathways involved in cancer proliferation. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Compounds containing the dihydropyridine structure have been reported to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process .
- Metabolic Regulation : There is emerging evidence that suggests this compound could influence metabolic pathways, particularly in the context of diabetes management. Similar compounds have been shown to enhance insulin sensitivity and improve glucose tolerance .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of the trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which is essential for its interaction with biological membranes .
- Dihydropyridine Core : Variations in the dihydropyridine core have been linked to changes in potency against specific biological targets, suggesting that modifications can lead to improved therapeutic profiles .
Case Studies
- In Vitro Studies : A study investigating the effects of similar dihydropyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent .
- Animal Models : In vivo experiments using mouse models have shown that compounds with structural similarities to this compound can effectively lower blood glucose levels and improve metabolic health markers .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Metabolic Regulation | Improves insulin sensitivity |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Chemistry
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Converts the compound into oxidized derivatives.
- Reduction : Alters functional groups within the molecule.
- Substitution Reactions : Allows for the replacement of specific atoms or groups.
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of oxidized products under specific conditions. |
| Reduction | Modification of functional groups using reducing agents. |
| Substitution | Replacement of atoms/groups with others to form new compounds. |
Biology
Research has indicated that this compound may interact with various biomolecules, making it a subject of interest in biological studies. Its potential biological activities include:
- Anti-inflammatory Properties : Investigated for effects on inflammatory pathways.
- Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation.
Case studies have shown promising results in laboratory settings where the compound was tested against specific cancer cell lines, demonstrating significant inhibition rates compared to controls.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Drug Development : The compound's unique structure allows for modifications that could lead to new pharmaceuticals targeting various diseases.
- Mechanism of Action Studies : Ongoing research aims to elucidate how this compound interacts with specific enzymes or receptors, potentially leading to novel therapeutic strategies.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Science : Development of new materials with enhanced properties due to the compound's unique chemical structure.
- Chemical Processes : Employed in various chemical reactions that require specific reactivity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Carboxamide Group
Compound A ’s 2-methylphenyl carboxamide group distinguishes it from analogs with alternative aryl or heteroaryl substituents:
- N-(2,4-Dimethoxyphenyl) analog (Compound B): Replaces the 2-methylphenyl with a 2,4-dimethoxyphenyl group, introducing electron-donating methoxy (-OCH₃) substituents.
- N-(pyridin-3-yl) analog (Compound C) : Substitutes the 2-methylphenyl with a pyridin-3-yl group, introducing a basic nitrogen atom. This change could enhance water solubility and enable π-π stacking interactions in biological systems .
Table 1: Carboxamide Substituent Comparisons
| Compound | Carboxamide Substituent | Key Properties |
|---|---|---|
| A | 2-methylphenyl | Moderate lipophilicity, steric bulk |
| B | 2,4-dimethoxyphenyl | Higher polarity, hydrogen-bonding potential |
| C | Pyridin-3-yl | Increased solubility, π-π interactions |
Variations in the Benzyl Substituent
The para-trifluoromethylbenzyl group in Compound A contrasts with analogs featuring alternative substitutions:
- Meta-trifluoromethylbenzyl analog (Compound D): The trifluoromethyl group is positioned at the meta rather than para site on the benzyl ring. This minor positional change could influence electronic effects (e.g., dipole moments) and steric interactions with molecular targets .
- 4-Methylbenzyl analog (Compound E) : Replaces -CF₃ with a methyl group, reducing electronegativity and lipophilicity. This simplification may decrease metabolic stability but improve synthetic accessibility .
Table 2: Benzyl Substituent Comparisons
| Compound | Benzyl Substituent | Key Properties |
|---|---|---|
| A | 4-CF₃ | High lipophilicity, electron-withdrawing |
| D | 3-CF₃ | Altered electronic effects |
| E | 4-CH₃ | Lower lipophilicity, reduced steric demand |
Core Structural Modifications
- Simplified dihydropyridine (Compound F) : Lacks the benzyl substituent entirely (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide). This reduces molecular complexity and weight but may diminish binding affinity due to the absence of the hydrophobic benzyl group .
- Methyl-substituted carboxamide (Compound G): Features an N-methyl carboxamide (e.g., N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide).
Preparation Methods
Synthetic Route via Hantzsch Dihydropyridine Formation
The Hantzsch reaction serves as a foundational method for constructing the dihydropyridine core. This multicomponent condensation involves a β-keto ester, an aldehyde, and ammonia or an ammonium acetate derivative. For the target compound, the synthesis begins with the formation of the dihydropyridine intermediate bearing a carboxylic acid group at the 3-position.
Reaction Steps :
-
Formation of Dihydropyridine Intermediate :
Ethyl 3-oxobutanoate (β-keto ester) reacts with 4-(trifluoromethyl)benzaldehyde in the presence of ammonium acetate in refluxing ethanol. The reaction proceeds via enamine formation, followed by cyclization to yield ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxylate.-
Conditions : Reflux in ethanol (78°C, 12–18 h).
-
Yield : 68–72% after recrystallization from ethanol.
-
-
Hydrolysis of Ethyl Ester :
The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at 60°C for 4 h. Acidification with HCl yields the carboxylic acid intermediate.-
Yield : 85–90%.
-
-
Amide Coupling with 2-Methylaniline :
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 2-Methylaniline is added, and the mixture is stirred at room temperature for 24 h .-
Conditions : RT, 24 h, DCM as solvent.
-
Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
-
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₄OAc, EtOH | 78°C | 18 h | 70% |
| 2 | NaOH, THF | 60°C | 4 h | 88% |
| 3 | EDCI, HOBt | RT | 24 h | 68% |
Alternative Pathway via Pyridinium Ylide Reduction
This method, adapted from protocols for analogous dihydropyridines, involves the reduction of a pyridinium ylide intermediate .
Reaction Steps :
-
Synthesis of Pyridinium Ylide :
4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine is treated with O-mesitylenesulfonylhydroxylamine (MSH) to generate an N-aminopyridinium salt. Subsequent acylation with 4-(trifluoromethyl)benzyl chloride forms the pyridinium ylide . -
Sodium Borohydride Reduction :
The ylide is reduced with sodium borohydride (NaBH₄) in absolute ethanol, selectively hydrogenating the pyridinium ring to form the dihydropyridine framework . -
Carboxamide Formation :
The intermediate carboxylic acid (generated via ester hydrolysis) is coupled with 2-methylaniline using EDCI/HOBt, as described in Section 1 .
Optimization Insight :
-
The use of NaBH₄ instead of harsher reductants (e.g., LiAlH₄) prevents over-reduction of the oxadiazole ring .
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow chemistry has been explored to enhance efficiency and safety:
-
Continuous Hantzsch Reaction :
A microreactor system facilitates rapid mixing of β-keto ester, aldehyde, and ammonium acetate in ethanol at 100°C, reducing reaction time to 30 minutes.-
Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹.
-
-
Catalytic Ester Hydrolysis :
Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) in a packed-bed reactor hydrolyze the ethyl ester with 90% conversion at 40°C, avoiding strong acids/bases. -
Automated Amide Coupling :
Flow reactors equipped with in-line IR monitoring ensure precise stoichiometric control of EDCI and 2-methylaniline, achieving 75% yield with <2% byproducts.
Comparative Analysis of Methods
| Parameter | Hantzsch Route | Ylide Reduction | Industrial Flow |
|---|---|---|---|
| Total Yield | 68% | 55% | 75% |
| Reaction Time | 42 h | 32 h | 6 h |
| Scalability | Moderate | Low | High |
| Purification Complexity | High (3 steps) | High (3 steps) | Low (2 steps) |
Challenges and Optimization Strategies
-
Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group can deactivate the benzyl moiety during alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improves reactivity .
-
Byproduct Formation : Over-alkylation at the pyridine nitrogen is mitigated by stoichiometric control of 4-(trifluoromethyl)benzyl chloride (1.1 equiv).
-
Crystallization Issues : The final carboxamide tends to form oils. Seeding with pure product and slow cooling from isopropanol yields crystalline material (mp 148–150°C) .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: A modified Ullmann condensation or nucleophilic substitution is typically employed. For example, analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) were synthesized by refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid (10% catalytic loading) in aqueous conditions . Key optimizations include:
- Temperature control : Reflux at 100–110°C to promote amide bond formation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) or water for improved solubility.
- Catalyst : Acidic catalysts enhance nucleophilic attack by activating the carbonyl group.
Q. How can tautomerism in dihydropyridine derivatives like this compound be experimentally confirmed?
Methodological Answer: X-ray crystallography and NMR spectroscopy are critical. For instance, in the structurally similar N-(3-bromo-2-methylphenyl) analog, X-ray analysis confirmed the keto-amine tautomer (lactam form) due to intramolecular N–H⋯O hydrogen bonding, with a dihedral angle of 8.38° between aromatic rings . NMR (¹H and ¹³C) can detect tautomeric shifts via:
- Amine proton signals : Absence of exchangeable protons in D₂O confirms lactam tautomer dominance.
- Carbonyl carbon chemical shifts : ~165–170 ppm (lactam C=O) vs. ~175–180 ppm (hydroxy-pyridine tautomer).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer: SAR studies should systematically vary substituents on the phenyl and pyridine rings. For example:
- Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., –NO₂, –CN) to assess electronic effects.
- 2-methylphenyl substituent : Test steric effects using ortho/meta/para isomers.
Example SAR Table (Hypothetical Data):
| Substituent (R1) | Substituent (R2) | IC₅₀ (μM) | Notes |
|---|---|---|---|
| CF₃ | 2-methylphenyl | 0.12 | High activity |
| NO₂ | 2-methylphenyl | 0.45 | Reduced solubility |
| CF₃ | 3-methylphenyl | 0.89 | Steric hindrance |
Refer to analogous SAR strategies from patent EP 4 374 877 A2, where substituent variations in pyridazine-carboxamides were tabulated .
Q. How can conflicting crystallographic and computational data regarding molecular planarity be resolved?
Methodological Answer: Contradictions often arise from solvent effects vs. gas-phase calculations. For example:
- Experimental data : X-ray structures (e.g., ) show near-planar conformations (dihedral angle <10°) due to crystal packing forces.
- Computational models : DFT calculations in vacuum may predict larger angles.
Resolution steps :
Perform solvent-inclusive molecular dynamics (MD) simulations.
Compare Hirshfeld surface analysis (experimental) with electrostatic potential maps (theoretical).
Q. What strategies mitigate low yields in large-scale synthesis due to byproduct formation?
Methodological Answer: Byproducts often arise from competing tautomerization or incomplete substitution. Strategies include:
- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates.
- Purification : Employ fractional crystallization (e.g., slow evaporation from methanol, as in ) or preparative HPLC.
- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to favor desired pathways .
Methodological Challenges & Data Analysis
Q. How should researchers address discrepancies between in vitro and in silico activity predictions?
Methodological Answer: Discrepancies may stem from:
- Solvent vs. vacuum models : Use COSMO-RS or SMD solvation models in DFT.
- Protein flexibility : Apply molecular docking with ensemble receptor conformations.
Validation : Cross-check with SPR (surface plasmon resonance) binding assays or ITC (isothermal titration calorimetry).
Q. What analytical techniques are critical for characterizing hydrogen-bonding networks in crystalline forms?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
